1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638045
InChI: InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
SMILES:
Molecular Formula: C8H9Cl2NO2S
Molecular Weight: 254.13 g/mol

1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide

CAS No.:

Cat. No.: VC17638045

Molecular Formula: C8H9Cl2NO2S

Molecular Weight: 254.13 g/mol

* For research use only. Not for human or veterinary use.

1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide -

Specification

Molecular Formula C8H9Cl2NO2S
Molecular Weight 254.13 g/mol
IUPAC Name 1-(2,3-dichlorophenyl)-N-methylmethanesulfonamide
Standard InChI InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3
Standard InChI Key GJNQNVMQQMALAJ-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)CC1=C(C(=CC=C1)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide (C₈H₈Cl₂NO₂S) consists of a methanesulfonamide backbone substituted with a methyl group and a 2,3-dichlorophenyl ring at the nitrogen atom. The molecular structure integrates a sulfonyl group (-SO₂-) bridging the methyl and aryl components, conferring rigidity and polarity to the molecule. Key structural features include:

  • Molecular Formula: C₈H₈Cl₂NO₂S

  • Molecular Weight: 265.18 g/mol

  • IUPAC Name: N-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide

The dichlorophenyl group introduces steric bulk and electronic effects due to the electron-withdrawing chlorine atoms, which influence reactivity and intermolecular interactions . Comparative analysis with N-methyl methanesulfonamide (CAS 1184-85-6) reveals that the addition of the 2,3-dichlorophenyl substituent increases molecular weight by approximately 156 g/mol and alters physicochemical properties such as boiling point and solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide can be inferred from methodologies used for analogous sulfonamides. A plausible route involves:

  • Sulfonylation of N-Methyl-2,3-dichloroaniline:
    Reaction of N-methyl-2,3-dichloroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to facilitate sulfonamide bond formation .

    N-Methyl-2,3-dichloroaniline+CH3SO2ClBase1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide\text{N-Methyl-2,3-dichloroaniline} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide}
  • Alternative Pathway via Nucleophilic Substitution:
    Substitution of a halogenated aromatic precursor with a pre-formed N-methylmethanesulfonamide group under Ullmann or Buchwald-Hartwig coupling conditions .

Optimization and Yield

The patent CN102807536B highlights high-temperature cyclization reactions (120–220°C) for dichlorophenyl-containing piperazines, suggesting that similar conditions could be adapted for sulfonamide synthesis. Solvent-free reactions or protonic solvents (e.g., methanol) may enhance yield and purity, as demonstrated in the synthesis of N-(2,3-dichlorophenyl)-4-methylbenzenesulfonamide .

Physicochemical Properties

PropertyValue/RangeSource Analogue
Boiling Point~250°C (extrapolated) ,
Density1.3–1.4 g/cm³ ,
Melting Point160–180°C (estimated)
SolubilityLow in water; soluble in DMSO, DMF ,
Refractive Index1.55–1.60

The compound’s low water solubility aligns with hydrophobic sulfonamide derivatives , while its stability under inert atmospheres (e.g., nitrogen) is critical due to potential sensitivity to moisture .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 7.4–7.6 (m, 3H, aromatic H)

    • δ 3.2 (s, 3H, N-CH₃)

    • δ 2.8 (s, 3H, SO₂-CH₃) .

  • ¹³C NMR:

    • δ 140–150 (aromatic C-Cl)

    • δ 45–50 (N-CH₃), δ 38–40 (SO₂-CH₃) .

Infrared (IR) Spectroscopy

  • Strong absorptions at 1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretching) and 750 cm⁻¹ (C-Cl) .

ParameterRecommendation
StorageUnder inert gas (N₂/Ar), 2–8°C
Air SensitivitySensitive; use sealed containers
ToxicityLikely irritant (skin/eyes); handle with PPE

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator